sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene
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Overview
Description
Compound “sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene” is known as 6,6,16-trifluorohexadecanoic acid. It is a fluorinated fatty acid with the molecular formula C16H29F3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,16-trifluorohexadecanoic acid typically involves the introduction of fluorine atoms into a hexadecanoic acid backbone. One common method is the direct fluorination of hexadecanoic acid using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 6,6,16-trifluorohexadecanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process includes steps such as purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6,6,16-trifluorohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,6,16-trifluorohexadecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialized materials, such as fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 6,6,16-trifluorohexadecanoic acid involves its interaction with molecular targets such as enzymes and cell membranes. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of membrane fluidity, and other cellular processes .
Comparison with Similar Compounds
Hexadecanoic acid: A non-fluorinated analog with different chemical properties.
6,6,16-trichlorohexadecanoic acid: A chlorinated analog with distinct reactivity and applications.
6,6,16-trifluoropalmitic acid: Another fluorinated fatty acid with similar structural features.
Uniqueness: 6,6,16-trifluorohexadecanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, altered reactivity, and potential biological activity compared to non-fluorinated or chlorinated analogs .
Properties
IUPAC Name |
sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMNEWNGLGACBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C[N-]1.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN=C[N-]1.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3Na |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.